molecular formula C11H7BrClNO3 B5728818 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-furamide

5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-furamide

Cat. No. B5728818
M. Wt: 316.53 g/mol
InChI Key: FYVSJWHCVLAXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of furan derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-furamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes. It may also act by modulating the expression of certain genes involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-furamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been found to have antiviral activity against certain viruses. Additionally, it has been studied for its potential use in protecting against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-furamide in lab experiments include its potential for use in cancer research, inflammation research, and neuroprotection research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-furamide. One potential direction is the study of its potential use in combination with other compounds for the treatment of cancer. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, anti-inflammatory, and antiviral activities, and has potential for use in cancer research, inflammation research, and neuroprotection research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-furamide can be synthesized using various methods. One of the commonly used methods is the reaction of 5-chloro-2-hydroxybenzoyl chloride with furfurylamine in the presence of sodium hydroxide. The resulting product is then brominated using bromine in acetic acid to obtain 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-furamide.

Scientific Research Applications

5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as an antioxidant and for its neuroprotective effects.

properties

IUPAC Name

5-bromo-N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO3/c12-10-4-3-9(17-10)11(16)14-7-5-6(13)1-2-8(7)15/h1-5,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVSJWHCVLAXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide

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